1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1103427-25-3
VCID: VC3062870
InChI: InChI=1S/C8H10N2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12)
SMILES: C1CC1CN2C=C(C=N2)C(=O)O
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1103427-25-3

Cat. No.: VC3062870

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid - 1103427-25-3

Specification

CAS No. 1103427-25-3
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 1-(cyclopropylmethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C8H10N2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12)
Standard InChI Key CBBXSDWRLKFMCW-UHFFFAOYSA-N
SMILES C1CC1CN2C=C(C=N2)C(=O)O
Canonical SMILES C1CC1CN2C=C(C=N2)C(=O)O

Introduction

Chemical Identity and Basic Properties

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrazole core with a cyclopropylmethyl substituent at the N-1 position and a carboxylic acid group at the 4-position. The compound is registered with CAS number 1103427-25-3 and European Community (EC) Number 860-623-6 . This organic molecule belongs to the broader class of pyrazole derivatives, which have gained significant interest in pharmaceutical research due to their diverse biological activities.

Structural Parameters and Identification

The molecular structure of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid consists of three primary components: a pyrazole ring, a cyclopropylmethyl group, and a carboxylic acid moiety. The compound is characterized by the following identification parameters:

ParameterValue
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
CAS Number1103427-25-3
EC Number860-623-6
InChI KeyCBBXSDWRLKFMCW-UHFFFAOYSA-N

The pyrazole ring forms the core structure, with the cyclopropylmethyl group attached to one of the nitrogen atoms (N-1 position) and the carboxylic acid group at the carbon in the 4-position. This arrangement contributes to the compound's unique chemical properties and potential biological activities .

Physical and Chemical Properties

The physical and chemical properties of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid are essential for understanding its behavior in various environments and applications. Though comprehensive experimental data for this specific compound is limited in the available literature, we can identify several key characteristics based on its structure and chemical class.

Solubility and Acid-Base Properties

As a carboxylic acid derivative, 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid possesses acidic properties due to the carboxyl group. This functional group is likely to ionize in aqueous solutions, affecting the compound's solubility profile across different pH ranges. The compound is expected to show enhanced solubility in basic aqueous solutions due to the formation of carboxylate salts and in polar organic solvents due to its relatively moderate polarity.

Stability and Reactivity

Hazard CodeDescriptionCategory
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation

These classifications indicate that the compound requires appropriate handling precautions to minimize potential health risks .

Structural Analogs and Related Compounds

Examining structural analogs of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid provides valuable insights into structure-activity relationships and potential applications of this compound class.

Cyclopropyl-Containing Analogs

Several analogs of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid incorporating the cyclopropylmethyl group but with additional functional groups have been reported in the literature. One notable example is 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 2091591-78-3), which contains a trifluoromethyl group at the 3-position of the pyrazole ring . This structural modification significantly alters the electronic properties of the molecule, potentially influencing its biological activity profile.

Another related compound is 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 2097984-68-2), which features a thiophene ring at the 3-position. The incorporation of this additional heterocycle creates a more complex electronic system that may confer distinct pharmacological properties.

Alternative N-Alkyl Pyrazole Derivatives

The N-alkyl substituent on the pyrazole ring significantly influences the physicochemical properties of these compounds. A closely related derivative is 1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1154881-80-7), which differs from our target compound by having a cyclohexylmethyl group rather than a cyclopropylmethyl group at the N-1 position . The larger, more conformationally flexible cyclohexyl ring likely impacts the compound's lipophilicity, membrane permeability, and potential binding interactions with biological targets.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acidC₈H₁₀N₂O₂166.18 g/molBase compound
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidC₉H₉F₃N₂O₂234.17 g/molTrifluoromethyl at C-3
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acidC₁₂H₁₂N₂O₂S248.3 g/molThiophen-2-yl at C-3
1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acidC₁₁H₁₆N₂O₂208.26 g/molCyclohexylmethyl at N-1

Synthesis and Preparation Methods

N-Alkylation of Pyrazole Precursors

One common approach would involve the alkylation of an appropriate pyrazole-4-carboxylic acid or ester precursor with cyclopropylmethyl bromide or another suitable alkylating agent. This reaction typically employs a base such as potassium carbonate in a polar aprotic solvent like DMF or acetone . The general reaction scheme would be:

  • Preparation of pyrazole-4-carboxylic acid or its ester

  • N-alkylation with cyclopropylmethyl bromide using K₂CO₃ as a base

  • If an ester intermediate is used, hydrolysis to obtain the carboxylic acid

Cyclization Approaches

An alternative method might involve the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds, followed by functionalization to introduce the carboxylic acid group and N-alkylation. This approach is commonly used for the synthesis of substituted pyrazoles and could be adapted for our target compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator